Cas no 1249758-51-7 (2-bromo-1-(cyclohexyloxy)ethylbenzene)

2-bromo-1-(cyclohexyloxy)ethylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, [2-bromo-1-(cyclohexyloxy)ethyl]-
- 2-bromo-1-(cyclohexyloxy)ethylbenzene
- EN300-1133411
- [2-bromo-1-(cyclohexyloxy)ethyl]benzene
- (2-Bromo-1-(cyclohexyloxy)ethyl)benzene
- AKOS011393639
- 1249758-51-7
- CS-0266066
-
- インチ: 1S/C14H19BrO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2
- InChIKey: KOVPZRSHMFGDMZ-UHFFFAOYSA-N
- SMILES: C1(C(OC2CCCCC2)CBr)=CC=CC=C1
計算された属性
- 精确分子量: 282.06193g/mol
- 同位素质量: 282.06193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 338.8±22.0 °C(Predicted)
2-bromo-1-(cyclohexyloxy)ethylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133411-2.5g |
[2-bromo-1-(cyclohexyloxy)ethyl]benzene |
1249758-51-7 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
Enamine | EN300-1133411-10.0g |
[2-bromo-1-(cyclohexyloxy)ethyl]benzene |
1249758-51-7 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-1133411-1.0g |
[2-bromo-1-(cyclohexyloxy)ethyl]benzene |
1249758-51-7 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1133411-10g |
[2-bromo-1-(cyclohexyloxy)ethyl]benzene |
1249758-51-7 | 95% | 10g |
$2393.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336736-250mg |
(2-Bromo-1-(cyclohexyloxy)ethyl)benzene |
1249758-51-7 | 98% | 250mg |
¥18090.00 | 2024-08-09 | |
Enamine | EN300-1133411-0.5g |
[2-bromo-1-(cyclohexyloxy)ethyl]benzene |
1249758-51-7 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1133411-0.1g |
[2-bromo-1-(cyclohexyloxy)ethyl]benzene |
1249758-51-7 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
Enamine | EN300-1133411-5.0g |
[2-bromo-1-(cyclohexyloxy)ethyl]benzene |
1249758-51-7 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-1133411-0.05g |
[2-bromo-1-(cyclohexyloxy)ethyl]benzene |
1249758-51-7 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1133411-1g |
[2-bromo-1-(cyclohexyloxy)ethyl]benzene |
1249758-51-7 | 95% | 1g |
$557.0 | 2023-10-26 |
2-bromo-1-(cyclohexyloxy)ethylbenzene 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
2-bromo-1-(cyclohexyloxy)ethylbenzeneに関する追加情報
Recent Advances in the Study of 2-Bromo-1-(cyclohexyloxy)ethylbenzene (CAS: 1249758-51-7) in Chemical Biology and Pharmaceutical Research
The compound 2-bromo-1-(cyclohexyloxy)ethylbenzene (CAS: 1249758-51-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromo-ether functional group, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and chemical biology. Recent studies have focused on its synthesis, reactivity, and biological activity, shedding light on its potential as a versatile building block for more complex pharmaceutical agents.
One of the key areas of interest is the role of 2-bromo-1-(cyclohexyloxy)ethylbenzene in the synthesis of novel bioactive compounds. Researchers have demonstrated its utility in palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The bromo-substituent in the molecule serves as an excellent leaving group, facilitating efficient coupling with various nucleophiles. This reactivity has been exploited to generate libraries of compounds for high-throughput screening against biological targets, particularly in oncology and infectious diseases.
In addition to its synthetic applications, recent studies have explored the biological activity of 2-bromo-1-(cyclohexyloxy)ethylbenzene itself. Preliminary in vitro assays have indicated moderate inhibitory effects on certain enzymes involved in inflammatory pathways. While the exact mechanism of action remains under investigation, these findings suggest potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders. Further structure-activity relationship (SAR) studies are underway to optimize the molecule's efficacy and selectivity.
Another noteworthy development is the use of 2-bromo-1-(cyclohexyloxy)ethylbenzene as a probe in chemical biology. Its ability to selectively modify proteins and other biomolecules has made it a valuable tool for studying protein-ligand interactions and cellular signaling pathways. Recent work has employed this compound in activity-based protein profiling (ABPP) experiments, leading to the identification of previously unknown drug targets. These discoveries could pave the way for the development of new therapeutic strategies.
Despite these promising advances, challenges remain in the practical application of 2-bromo-1-(cyclohexyloxy)ethylbenzene. Issues such as its stability under physiological conditions and potential off-target effects need to be addressed. Current research is focused on derivatizing the core structure to improve its pharmacokinetic properties while retaining its desirable biological activity. Collaborative efforts between chemists and biologists are expected to yield more robust and clinically relevant derivatives in the near future.
In conclusion, 2-bromo-1-(cyclohexyloxy)ethylbenzene (CAS: 1249758-51-7) represents a compelling case study in the intersection of chemistry and biology. Its dual role as a synthetic intermediate and a bioactive molecule underscores its versatility and potential impact on drug discovery. As research continues to unravel its full capabilities, this compound is likely to remain a focal point in the development of next-generation pharmaceuticals and chemical probes.
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